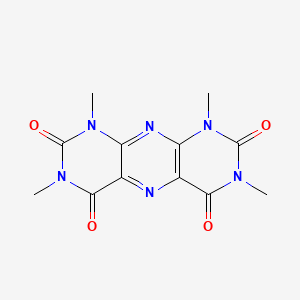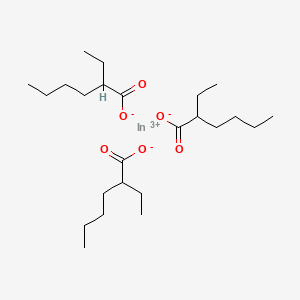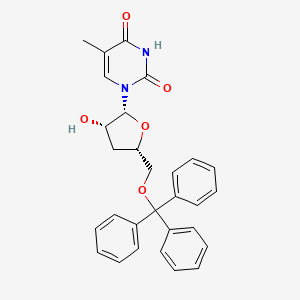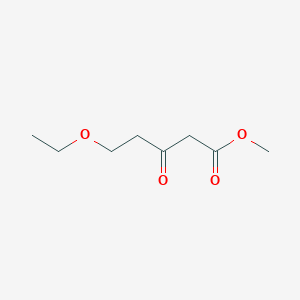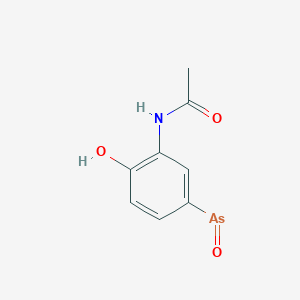
2,2-Di(2-hexynyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Di(2-hexynyl)malonic acid is a chemical compound with the molecular formula C15H20O4. It is a derivative of malonic acid, where two hexynyl groups are attached to the central carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di(2-hexynyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 2-hexynyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
the general principles of malonic acid derivative synthesis, such as the use of alkyl halides and bases, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Di(2-hexynyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds in the hexynyl groups to double or single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Alkyl halides and bases such as sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives may have biological activity and could be explored for potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,2-Di(2-hexynyl)malonic acid is not well-studied. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors involved in metabolic processes, potentially inhibiting or modifying their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: The parent compound, with a simpler structure and broader applications in organic synthesis.
Diethyl malonate: A common ester derivative of malonic acid used in various synthetic applications.
2-Hexynyl malonic acid: A related compound with a single hexynyl group attached to the malonic acid moiety.
Uniqueness
2,2-Di(2-hexynyl)malonic acid is unique due to the presence of two hexynyl groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
7498-83-1 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2,2-bis(hex-2-ynyl)propanedioic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-7-9-11-15(13(16)17,14(18)19)12-10-8-6-4-2/h3-6,11-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
NQNDBLWCHODXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCC(CC#CCCC)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


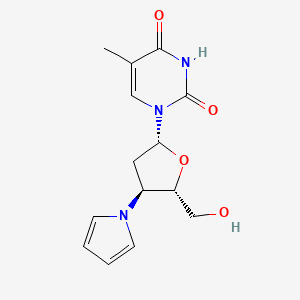
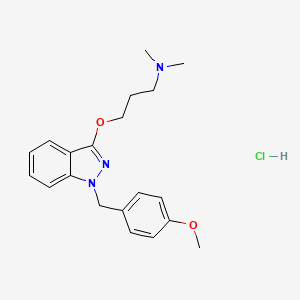


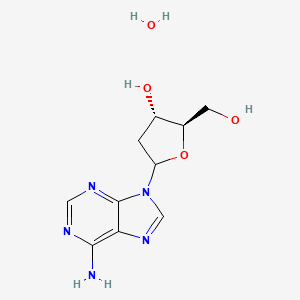
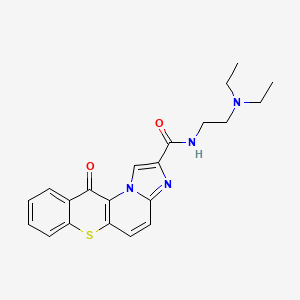
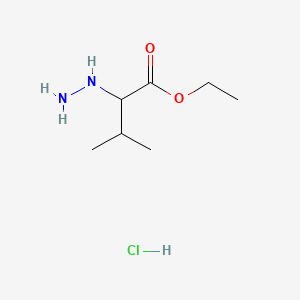
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
